

Physical and chemical properties of 4,5,6-Trichloropyrimidin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,5,6-Trichloropyrimidin-2-amine*

Cat. No.: *B1296464*

[Get Quote](#)

An In-depth Technical Guide to 4,5,6-Trichloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,5,6-Trichloropyrimidin-2-amine** (CAS RN: 51501-53-2). This compound, a substituted pyrimidine, is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for the synthesis of novel therapeutic agents. This document summarizes its known physical and chemical characteristics, details experimental protocols for its synthesis and reactivity, and provides relevant safety and handling information. Due to the limited availability of experimental data, this guide also includes predicted properties and highlights areas for future investigation.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of their pharmacological properties. **4,5,6-Trichloropyrimidin-2-amine**, with its reactive chlorine and amino substituents, represents a versatile scaffold for the development of new chemical

entities. Its potential applications span various therapeutic areas, including oncology and infectious diseases, where pyrimidine analogs have shown significant promise. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

The experimental data for the physical properties of **4,5,6-Trichloropyrimidin-2-amine** are not extensively reported in the literature. The following tables summarize the available information, including compound identifiers and both experimental and predicted data.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-Amino-4,5,6-trichloropyrimidine
CAS Number	51501-53-2
Molecular Formula	C ₄ H ₂ Cl ₃ N ₃
Molecular Weight	198.44 g/mol
Synonyms	(4,5,6-trichloropyrimidin-2-yl)amine, NSC403354

Table 2: Physical and Chemical Properties

Property	Value	Source
Melting Point	Data not available	
Boiling Point	386.3°C (Predicted)	Commercial Supplier
Solubility	Data not available	
Appearance	Data not available	
Storage	2-8°C, Inert atmosphere, Keep in dark place	Commercial Supplier

Spectral Data

Detailed experimental spectral data for **4,5,6-Trichloropyrimidin-2-amine** are not readily available in the public domain. Researchers are advised to acquire and interpret their own spectral data upon synthesis or acquisition of the compound. General expected spectral characteristics are as follows:

- ^1H NMR: The spectrum is expected to show a broad singlet for the amino ($-\text{NH}_2$) protons. The chemical shift will be dependent on the solvent and concentration.
- ^{13}C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the electronegative chlorine and nitrogen atoms.
- IR Spectroscopy: The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group, typically in the range of $3300\text{-}3500\text{ cm}^{-1}$. C-Cl stretching vibrations will also be present at lower frequencies.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (198.44 g/mol), with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Chemical Properties and Reactivity

4,5,6-Trichloropyrimidin-2-amine is a reactive molecule, with its chemistry dominated by the nucleophilic substitution of the chlorine atoms and reactions involving the amino group. The electron-withdrawing nature of the pyrimidine ring and the three chlorine atoms makes the carbon atoms at positions 4, 5, and 6 susceptible to nucleophilic attack.

A key study by Lopez et al. (2009) investigated the reactivity of this compound. They reported that the reaction of 2-amino-4,5,6-trichloropyrimidine with sodium methoxide in methanol at room temperature resulted in the selective substitution of the chlorine atom at the 6-position to yield 2-amino-4,5-dichloro-6-methoxypyrimidine. This indicates a difference in reactivity among the three chlorine atoms, providing an opportunity for regioselective synthesis.

Experimental Protocols

The following experimental protocols are based on the procedures described in the scientific literature.

Synthesis of 2-Amino-4,5,6-trichloropyrimidine

The synthesis of 2-amino-4,5,6-trichloropyrimidine can be achieved via an unusual aromatic substitution of a nitro group. The following protocol is adapted from Lopez et al. (2009).

Starting Material: 2-amino-4-hydroxy-5-nitropyrimidin-6-one.

Reagents:

- Phosphoryl chloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Water

Procedure:

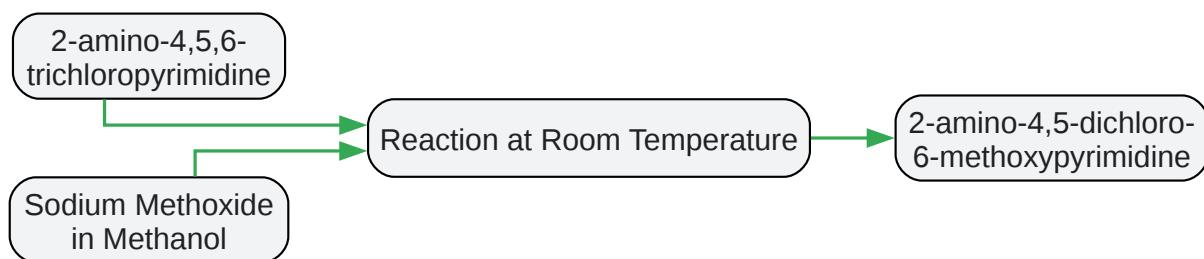
- A mixture of 2-amino-4-hydroxy-5-nitropyrimidin-6-one, phosphoryl chloride (POCl_3), and N,N-dimethylformamide (DMF) is prepared. The optimal ratio of the starting material to POCl_3 and DMF is reported to be 1:8:4.4.
- The reaction mixture is heated.
- Upon completion of the reaction, the mixture is carefully poured into water.
- The intermediate product undergoes hydrolysis upon standing in water to yield 2-amino-4,5,6-trichloropyrimidine.

[Click to download full resolution via product page](#)

Synthesis of 2-amino-4,5,6-trichloropyrimidine.

Reaction with Sodium Methoxide

This protocol describes the nucleophilic substitution reaction of 2-amino-4,5,6-trichloropyrimidine with sodium methoxide, as reported by Lopez et al. (2009).


Starting Material: 2-amino-4,5,6-trichloropyrimidine.

Reagents:

- Sodium methoxide (NaOMe)
- Methanol (MeOH)

Procedure:

- 2-amino-4,5,6-trichloropyrimidine is dissolved in methanol.
- Sodium methoxide is added to the solution.
- The reaction is stirred at room temperature.
- The reaction progress is monitored to completion.
- The product, 2-amino-4,5-dichloro-6-methoxypyrimidine, is isolated and purified.

[Click to download full resolution via product page](#)

Nucleophilic substitution with sodium methoxide.

Applications in Drug Discovery

While specific biological activities for **4,5,6-Trichloropyrimidin-2-amine** are not extensively documented, its structural motifs are present in many compounds with known pharmacological effects. The aminopyrimidine core is a well-established pharmacophore in a variety of therapeutic agents, particularly as kinase inhibitors. The trichloro-substitution offers multiple points for diversification, allowing for the generation of libraries of novel compounds for biological screening.

The reactivity of the chlorine atoms allows for their displacement with various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functional groups. This makes **4,5,6-Trichloropyrimidin-2-amine** a valuable starting material for the synthesis of targeted libraries for screening against various biological targets, including but not limited to:

- Protein kinases
- Dihydropteroate synthase (DHPS) in microorganisms
- Other enzymes and receptors where pyrimidine-based ligands have shown activity

Safety and Handling

Detailed toxicology data for **4,5,6-Trichloropyrimidin-2-amine** is not available. As with any halogenated aromatic amine, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4,5,6-Trichloropyrimidin-2-amine is a chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and development. While there is a notable lack of comprehensive experimental data on its physical and spectral properties, its synthesis and some aspects of its reactivity have been described in the scientific literature. This guide provides a summary of the currently available information to aid researchers in their work with this compound. Further studies are warranted to fully characterize its physicochemical

properties and to explore its potential as a scaffold for the development of new therapeutic agents.

- To cite this document: BenchChem. [Physical and chemical properties of 4,5,6-Trichloropyrimidin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296464#physical-and-chemical-properties-of-4-5-6-trichloropyrimidin-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com